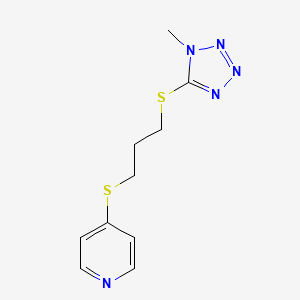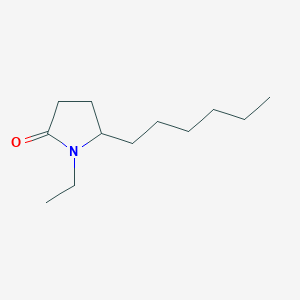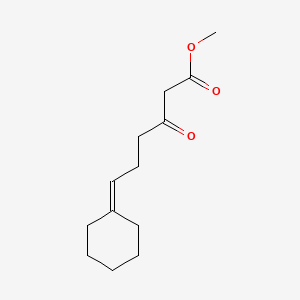![molecular formula C15H25NO2Si2 B14430824 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole CAS No. 80522-60-7](/img/structure/B14430824.png)
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes two trimethylsilyl groups attached to an isoindole core, which contributes to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole typically involves the reaction of isoindole derivatives with trimethylsilylating agents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl groups . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoindole core, while substitution reactions can introduce various functional groups in place of the trimethylsilyl groups .
Scientific Research Applications
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole exerts its effects involves the interaction of its trimethylsilyl groups with other moleculesThe molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, 2-ethyl 1,3-bis(trimethylsilyl) ester
- 9,12,15-Octadecatrienoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole is unique due to its isoindole core, which imparts distinct chemical properties compared to other trimethylsilyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
80522-60-7 |
|---|---|
Molecular Formula |
C15H25NO2Si2 |
Molecular Weight |
307.53 g/mol |
IUPAC Name |
trimethyl-(2-methyl-3-trimethylsilyloxyisoindol-1-yl)oxysilane |
InChI |
InChI=1S/C15H25NO2Si2/c1-16-14(17-19(2,3)4)12-10-8-9-11-13(12)15(16)18-20(5,6)7/h8-11H,1-7H3 |
InChI Key |
DHNLCUXLGZAMGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


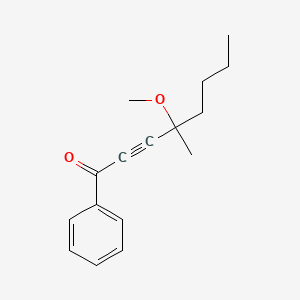
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)

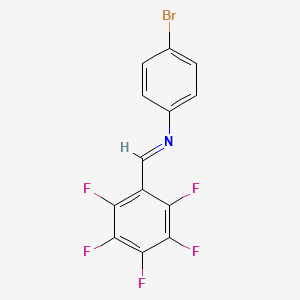
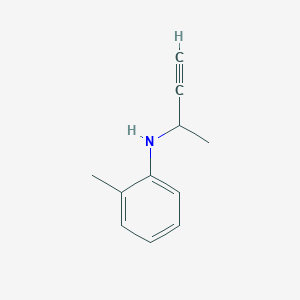
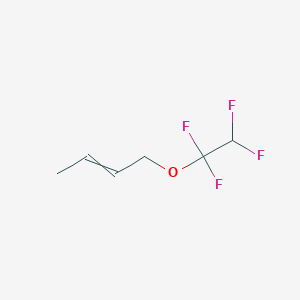
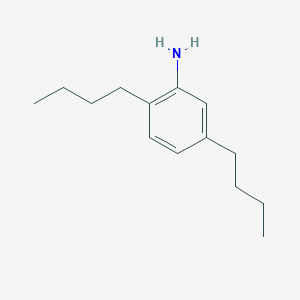
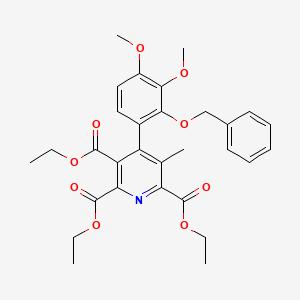
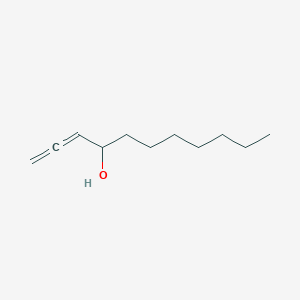
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)
